N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
"N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide" (hereafter referred to as Compound A) is a pyrrolo[3,2-d]pyrimidine derivative characterized by a thioacetamide linker and a 3-chloro-2-methylphenyl substituent. This article provides a detailed comparison of Compound A with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and substituent-driven differences in activity.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-16(23)9-6-10-17(13)25-18(28)12-30-22-26-19-15(14-7-4-3-5-8-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYYCIRHPUUKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including cytotoxicity, enzyme inhibition, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure features a chloro-substituted aromatic ring and a pyrrolo-pyrimidine moiety, which are significant for its biological activity. The molecular formula is C23H20ClN3O2S2 with a molecular weight of 470.01 g/mol.
Cytotoxicity
Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the findings:
These results indicate potent activity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.
Enzyme Inhibition
The compound has shown significant enzyme inhibition properties, particularly against carbonic anhydrase (CA) isoforms. The following table presents the IC50 values for enzyme inhibition:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | High selectivity over CA II |
| CA II | 1.55 - 3.92 | Lower selectivity |
This selectivity suggests potential applications in targeting specific cancer types while minimizing side effects associated with broader enzyme inhibition.
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC staining in MDA-MB-231 cells.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the SubG1/G1 phase in HCT116 cells, suggesting a mechanism that prevents cell proliferation.
- DNA Binding Interactions : Research indicates that compounds with similar structures exhibit DNA binding capabilities, which may contribute to their anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- MCF7 Cell Line Study : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition compared to control groups.
- HCT116 Xenograft Model : In vivo studies using HCT116 xenografts showed reduced tumor growth upon administration of the compound, supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
Substituted Pyrrolo[3,2-d]pyrimidine Derivatives
- Compound B ():
- Structure: N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
- Key Differences:
- Phenyl substituent: 5-Fluoro-2-methylphenyl vs. 3-chloro-2-methylphenyl in Compound A.
- Core modification : A 3-(3-methylbutyl) group replaces the 3-methyl group in Compound A , introducing steric bulk that may hinder target binding.
Benzothieno-Triazolo-Pyrimidine Derivatives ()
- Compound C: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide. Key Differences:
- Core structure: Benzothieno-triazolo-pyrimidine vs. pyrrolo-pyrimidine in Compound A.
- Substituents : Lack of a methyl or chloro group on the phenyl ring.
Dihydropyrimidine and Chromeno-Pyrimidine Derivatives
Dihydropyrimidine-Based Analogues ()
- Compound D : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
- Key Differences:
- Simplified core : 1,6-dihydropyrimidine lacks the fused pyrrole ring, reducing structural complexity.
- Substituents : 2,3-Dichlorophenyl group introduces two electron-withdrawing Cl atoms, which may enhance oxidative stability but decrease solubility.
- Physicochemical Data:
- Melting point: 230°C (higher than typical pyrrolo-pyrimidines, suggesting stronger intermolecular forces).
- NMR shifts: δ 12.50 (NH-3) and δ 10.10 (NHCO) indicate strong hydrogen bonding .
Chromeno-Pyrimidine Derivatives ()
- Compound E: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide. Key Differences:
- Core structure: Chromeno-pyrimidine introduces a fused benzene ring, increasing planarity and rigidity.
- Substituents: 4-Methoxyphenyl group provides electron-donating effects, which may improve solubility but reduce metabolic resistance. Implications: The chromeno system’s extended conjugation could enhance binding to aromatic-rich enzyme pockets .
Common Strategies
- Pd-Catalyzed Cross-Coupling : Used in Compound A analogs (e.g., ) for introducing aryl/heteroaryl groups. Conditions include Pd₂(dba)₃/XantPhos and Cs₂CO₃ in DMF under microwave irradiation .
- Thioacetamide Linkage : Synthesized via nucleophilic substitution (e.g., K₂CO₃ in acetone for Compound C ), with yields ranging from 68–80% .
Key Challenges
Solubility and Stability Trends
- Electron-Withdrawing Groups (e.g., Cl in A and D ): Increase oxidative stability but reduce aqueous solubility.
- Alkyl Chains (e.g., 3-methylbutyl in B ): Elevate logP, favoring membrane permeability but risking hepatotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
